N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that combines the structural features of tetrazoles and triazoles, which are both five-membered heterocyclic compounds containing nitrogen. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent. The molecular formula for this compound is C₁₄H₁₈N₄O, and it has a molecular weight of 286.33 g/mol.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and VWR, which provide various derivatives of tetrazole and triazole compounds. It falls under the classification of organic compounds, specifically within the categories of heterocycles, amides, and nitrogen-containing compounds.
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can involve several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features:
O=C(N)c1ncn(n1)c2ccc(cc2)N(C)C
This notation indicates the connectivity of atoms within the molecule, which is crucial for understanding its reactivity and interactions.
The compound can participate in various chemical reactions:
Understanding these reactions involves studying reaction kinetics, mechanisms, and the influence of different solvents or catalysts on reaction pathways.
The mechanism of action for N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide primarily relates to its potential pharmacological effects. The presence of both tetrazole and triazole rings may contribute to:
Data regarding specific targets or pathways affected by this compound are still under investigation but suggest a promising profile for drug development.
The compound is generally expected to be a solid at room temperature with moderate solubility in polar solvents due to the presence of polar functional groups (carboxamide).
Key chemical properties include:
Relevant data from studies would typically include melting point, boiling point, solubility profiles, and spectral data confirming structural integrity.
N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has potential applications in:
Research continues to explore its efficacy in these areas, aiming to optimize its biological activity while minimizing side effects.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: